molecular formula C25H28O5 B1254063 Kenganthranol A

Kenganthranol A

Cat. No.: B1254063
M. Wt: 408.5 g/mol
InChI Key: HDMVLEWLWPOMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kenganthranol A is a natural product found in Harungana madagascariensis and Vismia latifolia with data available.

Scientific Research Applications

Alpha-Glucosidase Inhibition

Kenganthranol A, identified in the stem bark of Harungana madagascariensis, exhibits significant alpha-glucosidase inhibitory activity. This finding is crucial in the search for new agents to treat diseases like diabetes, where alpha-glucosidase inhibitors are key therapeutic agents (Kouam et al., 2006).

Discovery of New Anthranol Compounds

Research on Psorospermum aurantiacum led to the discovery of kenganthranol F, alongside this compound, among other compounds. This expands the catalog of naturally occurring anthranols, which are crucial for understanding plant biochemistry and potential medicinal applications (Tiani et al., 2013).

Structural and Activity Studies

Further studies on Harungana madagascariensis revealed a series of prenylated anthranols, including this compound. The research highlighted the structural diversity and potential biological activities of these compounds, contributing to our understanding of anthranoids (Huang et al., 2021).

Antimicrobial Properties

This compound, along with other related compounds, demonstrated strong activity against Gram-positive Bacillus megaterium. This finding is significant in exploring new natural sources for antimicrobial agents (Kouam et al., 2007).

Synthesis and Chemical Transformations

Research on Harungana madagascariensis also explored the thermal rearrangement of harunganin, a related compound, which helps in understanding the chemical behavior of this compound and similar compounds. Such studies are vital for synthetic chemistry and drug development (Kouam et al., 2006).

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

1,3,8,10-tetrahydroxy-6-methyl-4,5-bis(3-methylbut-2-enyl)-10H-anthracen-9-one

InChI

InChI=1S/C25H28O5/c1-12(2)6-8-15-14(5)10-18(27)22-20(15)24(29)21-16(9-7-13(3)4)17(26)11-19(28)23(21)25(22)30/h6-7,10-11,24,26-29H,8-9H2,1-5H3

InChI Key

HDMVLEWLWPOMNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1CC=C(C)C)C(C3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)O

Synonyms

kenganthranol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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